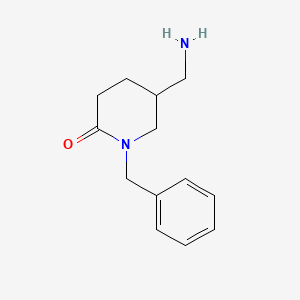

1-Benzyl-5-(aminomethyl)piperidin-2-one

Descripción general

Descripción

1-Benzyl-5-(aminomethyl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group and an aminomethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(aminomethyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable piperidinone precursor in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to ensure high yields and purity, making it suitable for large-scale applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-5-(aminomethyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines.

Substitution: The benzyl and aminomethyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Benzyl-5-(aminomethyl)piperidin-2-one has been investigated for various applications:

1. Medicinal Chemistry

- Drug Development : The compound is being explored as a lead structure for developing new pharmacological agents targeting central nervous system disorders due to its ability to cross the blood-brain barrier.

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects, making it a candidate for further investigation in mood disorder therapies.

2. Enzyme Inhibition

- Enzyme Targets : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those linked to neurotransmitter regulation. This could have implications for treating conditions like depression and anxiety.

3. Biological Studies

- Protein Interactions : Research indicates that this compound interacts with various proteins, influencing cellular signaling pathways. This interaction can be crucial for understanding its mechanism of action in biological systems.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with other similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-Benzylpiperidin-2-one | Lacks aminomethyl group | Lower bioactivity |

| 5-(Aminomethyl)piperidin-2-one | Lacks benzyl group | Different pharmacokinetics |

| N-benzyl-N-methylpiperidin-2-one | Altered nitrogen substitution | Variability in receptor binding |

This table illustrates how structural variations influence the biological activity and chemical reactivity of these compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antidepressant Activity Study

-

Enzyme Inhibition Research

- Research focusing on enzyme inhibition revealed that this compound effectively inhibited monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters . This inhibition could enhance serotonin levels, providing therapeutic benefits for mood disorders.

- Neuropharmacological Investigations

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-(aminomethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its full mechanism of action .

Comparación Con Compuestos Similares

Piperidine: A simpler analog with a similar ring structure but lacking the benzyl and aminomethyl substitutions.

Piperidinone: Another related compound with a ketone functional group on the piperidine ring.

Benzylpiperidine: A compound with a benzyl group attached to the piperidine ring but without the aminomethyl group

Uniqueness: 1-Benzyl-5-(aminomethyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

1-Benzyl-5-(aminomethyl)piperidin-2-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzyl group and an aminomethyl substituent, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1272756-11-2

The presence of the piperidine ring is critical for the biological activity of this compound, as it facilitates interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with piperidine structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in various neurological conditions.

Key Mechanisms Include :

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.

Biological Activity and Pharmacological Effects

This compound exhibits a range of biological activities that are being explored for therapeutic applications:

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives against viruses such as Ebola (EBOV) and Marburg (MARV). For instance, related compounds have shown effective inhibition of viral entry into host cells, with EC50 values indicating significant potency .

Anticancer Properties

Piperidine derivatives have also been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Some studies report that compounds similar to this compound exhibit cytotoxic effects against specific cancer cell lines .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of piperidine derivatives. Compounds like this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. SAR studies suggest that modifications to the piperidine ring or substituents can significantly impact potency and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and receptor binding affinity |

| Variation in the benzyl substituent | Altered pharmacokinetics and bioavailability |

| Changes in amino group position | Impact on enzyme inhibition efficacy |

Case Studies

Several case studies have explored the biological activity of piperidine derivatives, including this compound:

- Antiviral Efficacy : A study demonstrated that related piperidine compounds effectively inhibited EBOV entry into Vero cells, establishing a foundation for further development as antiviral agents .

- Cytotoxicity Assessment : Research on similar compounds showed promising results in inducing apoptosis in cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Investigation : A recent study indicated that piperidine derivatives could enhance cognitive function by inhibiting cholinesterase enzymes, marking a significant step towards developing treatments for Alzheimer's disease .

Propiedades

IUPAC Name |

5-(aminomethyl)-1-benzylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFJBHGNEBOGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849457 | |

| Record name | 5-(Aminomethyl)-1-benzylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-11-2, 1186663-48-8 | |

| Record name | 5-(Aminomethyl)-1-(phenylmethyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-1-benzylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.